The synthesis of 2,6-Dimethyl-1H-pyrrolo[2,3-b]pyridine can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific reaction conditions.
The molecular structure of 2,6-Dimethyl-1H-pyrrolo[2,3-b]pyridine features:
2,6-Dimethyl-1H-pyrrolo[2,3-b]pyridine participates in various chemical reactions:
The mechanism of action for compounds like 2,6-Dimethyl-1H-pyrrolo[2,3-b]pyridine primarily involves inhibition of protein kinases:
In vitro studies indicate that derivatives of this compound exhibit significant inhibitory activity against various kinases with low nanomolar IC50 values.
The applications of 2,6-Dimethyl-1H-pyrrolo[2,3-b]pyridine are diverse:
The core structure pyrrolo[2,3-b]pyridine belongs to the azaheterocycle family, characterized by a fusion between pyrrole (five-membered) and pyridine (six-membered) rings. The fusion occurs at the pyrrole's 2,3-bond and pyridine's b-edge, satisfying Hückel’s rules for aromaticity. Systematic naming follows IUPAC bridging conventions:
Table 1: Systematic Classification of Key Derivatives
Compound | Substituents | CAS Number | Molecular Formula |
---|---|---|---|
1H-Pyrrolo[2,3-b]pyridine | None | 271-63-6 | C₇H₆N₂ |
2,6-Dimethyl-1H-pyrrolo[2,3-b]pyridine | 2-CH₃, 6-CH₃ | 1255099-47-8 | C₉H₁₀N₂ |
5,6-Dimethyl-1H-pyrrolo[2,3-b]pyridine | 5-CH₃, 6-CH₃ | 1000340-92-0 | C₉H₁₀N₂ |
While direct crystal data for 2,6-dimethyl-1H-pyrrolo[2,3-b]pyridine is limited, structural insights derive from:
Table 2: Key Geometric Parameters from Structural Analogs
Parameter | Value | Method |
---|---|---|
Fused ring dihedral angle | <5° | X-ray diffraction |
C2–N1 bond length | 1.38 Å | Crystallography |
C6–C2 bond length | 1.40 Å | Crystallography |
HOMO-LUMO gap (methylated) | −4.85 to −5.52 eV | DFT/B3LYP computation |
Nuclear Magnetic Resonance (¹H NMR)
Spectra in deuterated chloroform (CDCl₃) reveal distinct methyl environments and ring proton coupling:
Infrared Spectroscopy (IR)
Gas-phase IR identifies functional groups:
Mass Spectrometry
Electron ionization (EI-MS) fragments:
Table 3: Summary of Spectroscopic Signatures
Technique | Key Peaks | Assignment |
---|---|---|
¹H NMR | δ 2.42 (s, 3H), δ 2.50 (s, 3H) | 6-CH₃, 2-CH₃ |
δ 6.50 (s, 1H) | H3 (pyrrole) | |
δ 11.20 (br s, 1H) | N-H | |
IR | 3390 cm⁻¹ | N-H stretch |
1450 cm⁻¹ | CH₃ asymmetric bend | |
MS | m/z 146.19 | Molecular ion (C₉H₁₀N₂) |
Spectral consistency across NMR, IR, and MS confirms molecular identity and methylation sites, enabling unambiguous validation of synthetic batches [2] [10].
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